AKI-001

Kinase inhibition Aurora B Biochemical assay

AKI-001 (CAS 925218-37-7) is a small-molecule Aurora kinase inhibitor based on a pentacyclic scaffold. It exhibits low nanomolar potency against both Aurora A and Aurora B enzymes , with a reported Aurora B IC50 of 4–5 nM.

Molecular Formula C21H24N4O
Molecular Weight 348.4 g/mol
CAS No. 925218-37-7
Cat. No. B612101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAKI-001
CAS925218-37-7
SynonymsAK-I001;  AKI 001;  AKI001.
Molecular FormulaC21H24N4O
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C3C(=C2)C4=C(N3)C5=NNC(=C5CCC4)C)C(C1=O)(C)C
InChIInChI=1S/C21H24N4O/c1-5-25-17-9-14-13-8-6-7-12-11(2)23-24-19(12)18(13)22-16(14)10-15(17)21(3,4)20(25)26/h9-10,22H,5-8H2,1-4H3,(H,23,24)
InChIKeyAOMMPEGZDRAGRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AKI-001 (CAS 925218-37-7): Baseline Overview of a Pentacyclic Aurora Kinase Inhibitor with Quantified In Vivo Efficacy


AKI-001 (CAS 925218-37-7) is a small-molecule Aurora kinase inhibitor based on a pentacyclic scaffold [1]. It exhibits low nanomolar potency against both Aurora A and Aurora B enzymes [1], with a reported Aurora B IC50 of 4–5 nM [2]. The compound demonstrates cellular antiproliferative activity (IC50 < 100 nM) [1] and has been co-crystallized with Aurora A (PDB: 3COH) at 2.70 Å resolution [3].

Why Substituting AKI-001 with Generic Aurora Inhibitors Risks Experimental and Translational Divergence


AKI-001 possesses a pentacyclic scaffold that emerged from optimization of two lead series, improving upon the properties of each parent molecule [1]. Unlike the clinically advanced pan-Aurora inhibitor VX-680 (tozasertib), which exhibits Ki values of 0.6 nM (Aurora A), 18 nM (Aurora B), and 4.6 nM (Aurora C) , AKI-001 demonstrates a distinct kinase inhibition profile and molecular topology [1]. Furthermore, AKI-001 contrasts with Aurora A-selective agents (e.g., alisertib, >1000-fold selectivity over Aurora B) [2] and Aurora B-selective inhibitors (e.g., barasertib) [3]. This unique combination of dual Aurora A/B potency, a pentacyclic core, and documented oral efficacy in xenograft models [1] makes AKI-001 non-interchangeable with generics in both discovery and translational research settings.

AKI-001 Quantitative Differentiation: Head-to-Head Performance vs. VX-680 and In-Class Benchmarks


AKI-001 Exhibits Potent Aurora B Inhibition with IC50 Comparable to VX-680's Ki for Aurora A

AKI-001 inhibits Aurora B with an IC50 of 4–5 nM [1], a potency level that matches the Ki of the clinical-stage pan-Aurora inhibitor VX-680 for Aurora A (0.6 nM) and exceeds VX-680's potency against Aurora B (Ki = 18 nM) .

Kinase inhibition Aurora B Biochemical assay

AKI-001 Demonstrates Superior In Vivo Tumor Growth Inhibition at Low Oral Dose Compared to VX-680 Regimen

AKI-001 achieves 92% tumor growth inhibition (TGI) in an HCT116 colorectal cancer xenograft model at a well-tolerated oral dose of 5 mg/kg once daily [1]. In contrast, VX-680 required a substantially higher and more complex dosing regimen (75 mg/kg twice daily intraperitoneal) to achieve 98% TGI in an HL-60 leukemia xenograft .

Xenograft In vivo efficacy Tumor growth inhibition

AKI-001 Cellular Antiproliferative Potency is Comparable to VX-680 but with a Structurally Distinct Scaffold

AKI-001 inhibits cellular proliferation with an IC50 < 100 nM [1], consistent with dual Aurora A/B inhibition. VX-680 also exhibits antiproliferative activity across a range of cancer cell lines with IC50 values between 15 and 113 nM . While both compounds achieve nanomolar cellular potency, AKI-001's pentacyclic scaffold represents a chemically distinct series from the pyrazoloquinazoline core of VX-680 [2], potentially mitigating cross-resistance mechanisms.

Cellular potency Antiproliferation Cancer cell lines

AKI-001 Binds Aurora A with a Unique Pentacyclic Geometry Revealed by X-ray Crystallography

The co-crystal structure of AKI-001 bound to Aurora A (PDB: 3COH, 2.70 Å resolution) [1] reveals a distinct binding pose compared to VX-680 (PDB: 3E5A) [2]. AKI-001's pentacyclic core occupies the ATP-binding pocket with unique interactions that may confer a different kinase selectivity profile [1].

Structural biology Crystal structure Binding mode

AKI-001: Recommended Scientific and Industrial Application Scenarios Based on Quantitative Evidence


In Vivo Oncology Studies Requiring Oral Dosing and High Tumor Growth Inhibition at Low Dose

AKI-001 is the preferred Aurora inhibitor for mouse xenograft or syngeneic tumor models where oral bioavailability, low effective dose, and robust efficacy are critical. With 92% TGI at 5 mg/kg QD p.o. in HCT116 xenografts [1], AKI-001 reduces compound consumption and animal stress compared to VX-680 (150 mg/kg/day i.p. required for similar efficacy) [2].

Mechanistic Studies of Aurora B Kinase Function in Mitosis and Cytokinesis

Given its potent Aurora B inhibition (IC50 4–5 nM) [1], AKI-001 enables precise titration of Aurora B activity in cell-based assays. Researchers investigating chromosomal passenger complex dynamics, spindle assembly checkpoint, or cytokinesis should select AKI-001 over VX-680 (Aurora B Ki 18 nM) [2] to minimize off-target Aurora A engagement at lower concentrations.

Scaffold-Hopping and Medicinal Chemistry Optimization Programs

AKI-001's pentacyclic core, distinct from the pyrazoloquinazoline scaffold of VX-680 [1], serves as an alternative chemical starting point for lead optimization. The available crystal structure (PDB: 3COH) [2] provides a structural template for rational design, while the oral efficacy data [1] validates the scaffold's drug-like properties.

Combination Therapy Screens for Aurora-Dependent Cancers

AKI-001's dual Aurora A/B inhibition profile and favorable oral pharmacokinetics [1] make it suitable for in vivo combination studies with standard-of-care chemotherapeutics or targeted agents. Its low nanomolar cellular potency [1] aligns with the concentration range required for synergy assessment in vitro.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AKI-001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.